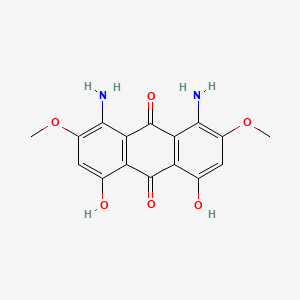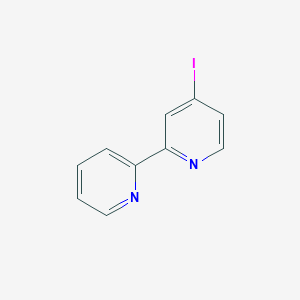![molecular formula C11H6FN3 B13143326 3-Fluoro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13143326.png)
3-Fluoro-[2,3'-bipyridine]-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-[2,3’-bipyridine]-4-carbonitrile: is a fluorinated bipyridine derivative Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-[2,3’-bipyridine]-4-carbonitrile typically involves the coupling of fluorinated pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling reaction , which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 3-Fluoro-[2,3’-bipyridine]-4-carbonitrile may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
3-Fluoro-[2,3’-bipyridine]-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学的研究の応用
3-Fluoro-[2,3’-bipyridine]-4-carbonitrile has several applications in scientific research:
作用機序
The mechanism of action of 3-Fluoro-[2,3’-bipyridine]-4-carbonitrile depends on its specific application. In coordination chemistry, it acts as a ligand that can coordinate with metal ions to form stable complexes . These complexes can then participate in various catalytic processes. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
3,3’-Bipyridine: A less common derivative with unique properties.
Uniqueness
3-Fluoro-[2,3’-bipyridine]-4-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group. These substituents can significantly alter the electronic properties of the bipyridine core, making it more reactive and versatile in various chemical reactions . Additionally, the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug development .
特性
分子式 |
C11H6FN3 |
|---|---|
分子量 |
199.18 g/mol |
IUPAC名 |
3-fluoro-2-pyridin-3-ylpyridine-4-carbonitrile |
InChI |
InChI=1S/C11H6FN3/c12-10-8(6-13)3-5-15-11(10)9-2-1-4-14-7-9/h1-5,7H |
InChIキー |
ONOTWLIGJIEEQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



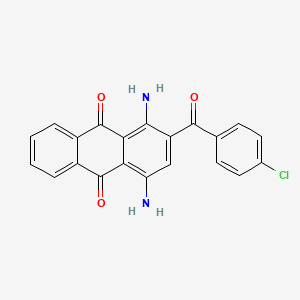
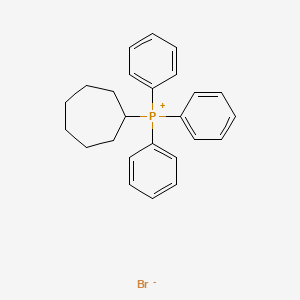
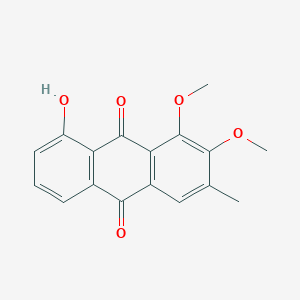
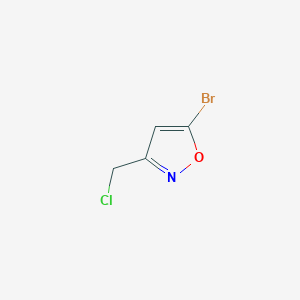
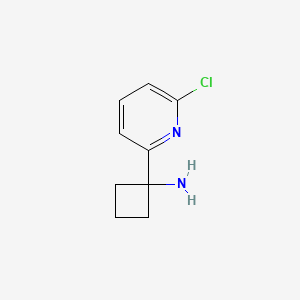


![Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13143293.png)

